molecular formula C14H8BrN3 B1532773 4-(6-Bromoimidazo[1,2-a]pyridin-2-yl)benzonitrile CAS No. 864941-90-2

4-(6-Bromoimidazo[1,2-a]pyridin-2-yl)benzonitrile

Cat. No.: B1532773
CAS No.: 864941-90-2
M. Wt: 298.14 g/mol
InChI Key: ITBWVHDCJAFYOQ-UHFFFAOYSA-N
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Description

4-(6-Bromoimidazo[1,2-a]pyridin-2-yl)benzonitrile is a useful research compound. Its molecular formula is C14H8BrN3 and its molecular weight is 298.14 g/mol. The purity is usually 95%.
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Scientific Research Applications

Crystal Structure and Synthesis

Research in structural chemistry has explored compounds closely related to 4-(6-Bromoimidazo[1,2-a]pyridin-2-yl)benzonitrile, focusing on their crystal structures and synthesis. These studies have implications for the development of biologically active compounds, potentially antitumor drugs. The crystal structures of benzimidazole derivatives have been elucidated, offering insights into their molecular and crystalline states, which could inform the synthesis of new materials or pharmaceuticals (Hranjec, Pavlović, & Karminski-Zamola, 2009).

Material Science Applications

In material science, the synthesis of novel polyimides derived from pyridine-containing aromatic dianhydride monomers demonstrates the utility of pyridine derivatives in creating materials with excellent thermal stability and mechanical properties. These materials have potential applications in electronics due to their low dielectric constants (Wang, Li, Ma, Zhang, & Gong, 2006).

Medicinal Chemistry and Drug Design

In medicinal chemistry, the development of new compounds with potential antitumor activity against specific cancer cells showcases the application of benzimidazole and pyridine derivatives in drug design. These compounds are studied for their DNA binding properties and molecular docking, indicating a promising avenue for the design of new anticancer drugs (Bera, Aher, Brandão, Manna, Bhattacharyya, Pramanik, Mandal, Das, & Bera, 2021).

Synthetic Organic Chemistry

In synthetic organic chemistry, research has focused on the development of efficient synthesis methods for pyrido[1,2-a]benzimidazoles, leveraging direct copper-catalyzed amination. This has implications for both medicinal chemistry, due to the biological significance of these compounds, and materials chemistry, for their potential use in fluorescence and solubility applications (Masters, Rauws, Yadav, Herrebout, van der Veken, & Maes, 2011).

Properties

IUPAC Name

4-(6-bromoimidazo[1,2-a]pyridin-2-yl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8BrN3/c15-12-5-6-14-17-13(9-18(14)8-12)11-3-1-10(7-16)2-4-11/h1-6,8-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITBWVHDCJAFYOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)C2=CN3C=C(C=CC3=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

The procedure of Referential Example 1 was repeated, except that 2-amino-5-bromopyridine (692 mg) and 2-bromo-4′-cyanoacetophenone (450 mg) were used, to thereby yield the title compound (500 mg).
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Synthesis routes and methods II

Procedure details

The same procedure described for 3a was used employing 4-Cyanophenacyl bromide and 2-Amino-5-bromopyridine. Yield 62%, mp 218-219° C. (EtOH). 1H NMR (DMSO-d6); δ 7.41 (d, J=8.7 Hz, 1H), 7.61 (d, J=8.7 Hz, 1H), 7.90 (d, J=8.4 Hz, 2H), 8.15 (d, J=8.4 Hz, 2H), 8.53 (s, 1H), 8.92 (s, 1H). 13C NMR; δ 143.5, 143.0, 137.9, 132.7, 128.5, 127.1, 126.1, 118.8, 117.9, 111.3, 110.0, 106.4. MS (m/z, rel.int.); 298 (M+, 100). Anal. (C14H8BrN3) C, H.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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